6-(Pyrimidin-5-YL)hexan-1-OL
Description
6-(Pyrimidin-5-YL)hexan-1-OL is a small organic molecule featuring a hexanol backbone substituted at the sixth carbon with a pyrimidin-5-yl group. The compound combines the hydrophilicity of a primary alcohol (-OH) with the aromatic and hydrogen-bonding properties of the pyrimidine heterocycle. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in π-π stacking and hydrogen-bonding interactions.
Properties
CAS No. |
88940-77-6 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-pyrimidin-5-ylhexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c13-6-4-2-1-3-5-10-7-11-9-12-8-10/h7-9,13H,1-6H2 |
InChI Key |
QCXSNTXJIYUSLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 6-(Pyrimidin-5-YL)hexan-1-OL and structurally related compounds:
Key Observations :
- Hexan-6-olide (oxepan-2-one) shares a six-carbon backbone but forms a cyclic ester (lactone), which confers distinct reactivity (e.g., ring-opening polymerization for biodegradable polyesters) . In contrast, this compound’s pyrimidine group enables aromatic interactions critical for binding biological targets.
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